
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride typically involves multiple steps:
Formation of Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone core.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Piperidinoacetyl Substitution: The piperidinoacetyl group is introduced via nucleophilic substitution, where piperidine reacts with an appropriate acyl chloride or ester derivative.
Formation of Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various halides, acids, and bases under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(1H)-Quinazolinone: The parent compound with a simpler structure.
2,3-Dihydro-3-phenylquinazolinone: Lacks the piperidinoacetyl group.
1-(Piperidinoacetyl)quinazolinone: Lacks the phenyl group.
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the piperidinoacetyl group enhances its solubility and bioavailability, while the phenyl group contributes to its binding affinity and selectivity towards molecular targets.
Propriétés
Numéro CAS |
20887-14-3 |
|---|---|
Formule moléculaire |
C21H24ClN3O2 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
3-phenyl-1-(2-piperidin-1-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O2.ClH/c25-20(15-22-13-7-2-8-14-22)24-16-23(17-9-3-1-4-10-17)21(26)18-11-5-6-12-19(18)24;/h1,3-6,9-12H,2,7-8,13-16H2;1H |
Clé InChI |
MHOOCICWZSOJHM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
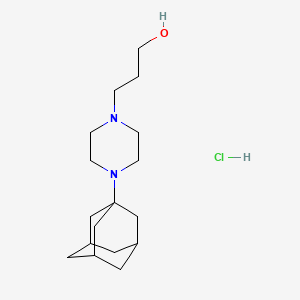
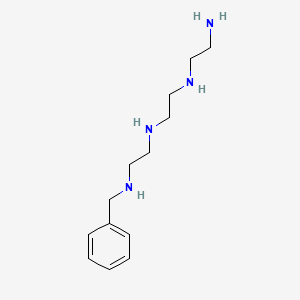
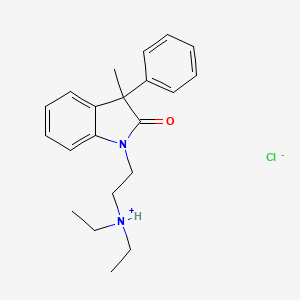
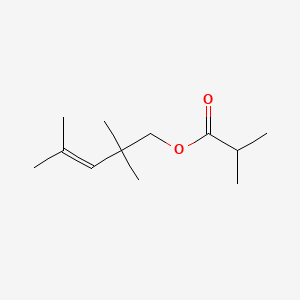
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
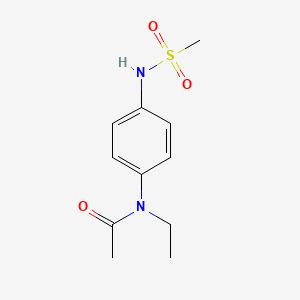
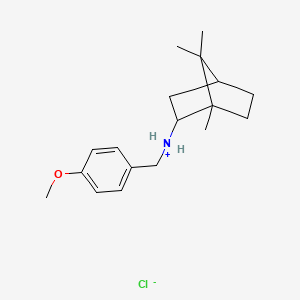
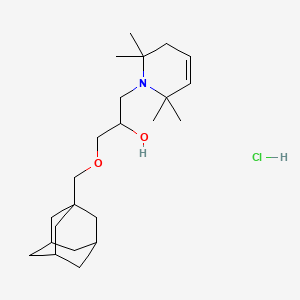
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
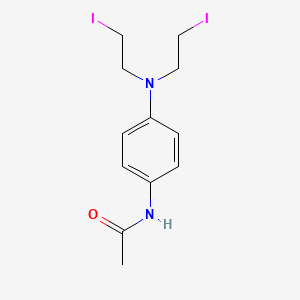

![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
